molecular formula C10H17N3O B13190594 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B13190594
M. Wt: 195.26 g/mol
InChI Key: SSCLNUCJXCQLIV-UHFFFAOYSA-N
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Description

4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound that combines the structural features of both piperidine and oxadiazole rings Piperidine is a six-membered ring containing one nitrogen atom, while oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This allows the compound to modulate the activity of its targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to its combination of the piperidine and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and other scientific applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-piperidin-4-yl-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-7(2)10-12-9(13-14-10)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3

InChI Key

SSCLNUCJXCQLIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCNCC2

Origin of Product

United States

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